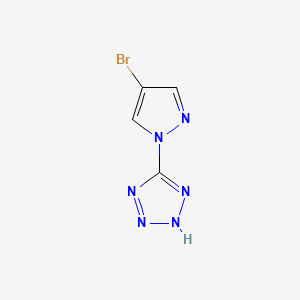

5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole is a heterocyclic compound that features both pyrazole and tetrazole rings. The presence of a bromine atom on the pyrazole ring adds to its unique chemical properties. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of hydrazones with α-bromo ketones to form the pyrazole ring . The tetrazole ring can then be introduced through a [3+2] cycloaddition reaction involving azides and nitriles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable cycloaddition reactions and efficient purification techniques, are likely to be employed.

化学反応の分析

Types of Reactions

5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.

Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms in the rings.

Cycloaddition Reactions: The tetrazole ring can engage in cycloaddition reactions with other unsaturated compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used.

Cycloaddition Reactions: Azides and

生物活性

5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological effects, including pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.

This compound is characterized by its unique structural features, which contribute to its biological activity. The compound has a molecular formula of C_5H_5BrN_6 and a molecular weight of 232.03 g/mol. Its physical properties include:

| Property | Value |

|---|---|

| Density | 2.47 g/cm³ |

| Boiling Point | 443.8 ºC at 760 mmHg |

| Flash Point | 222.2 ºC |

| Refractive Index | 1.975 |

Anticancer Activity

Research indicates that pyrazole derivatives, including those with tetrazole moieties, exhibit significant anticancer properties. For example, compounds similar to this compound have shown promising results against various cancer cell lines:

- IC50 Values : In studies involving HT-29 (colon cancer) and PC-3 (prostate cancer) cell lines, related compounds demonstrated IC50 values comparable to established chemotherapeutics such as Doxorubicin .

Anti-inflammatory Properties

The anti-inflammatory potential of pyrazole derivatives is well-documented. Compounds containing the pyrazole ring have been shown to inhibit key inflammatory mediators:

- Mechanism : They act by inhibiting cyclooxygenase enzymes (COX-1 and COX-2) and lipoxygenases (LOX), leading to reduced production of prostaglandins and leukotrienes .

- Efficacy : In vivo studies have reported significant reductions in inflammation markers, with some compounds exhibiting superior activity compared to standard anti-inflammatory drugs like indomethacin .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

- Bacterial Inhibition : Studies have highlighted its effectiveness against various bacterial strains, including E. coli and S. aureus. The presence of specific functional groups in the structure enhances this activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

- Pyrazole Ring : The pyrazole moiety is crucial for anticancer and anti-inflammatory activities due to its ability to interact with biological targets.

- Tetrazole Group : This group enhances solubility and bioavailability, contributing to the compound's pharmacokinetic profile.

Case Studies

Several studies have explored the synthesis and biological evaluation of pyrazole-tetrazole derivatives:

- Synthesis and Evaluation : A study synthesized various pyrazole-tetrazole hybrids and evaluated their anticancer activity against multiple cell lines, noting that modifications in the substituents significantly affected potency .

- In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce tumor size and inflammation, supporting their potential as therapeutic agents .

科学的研究の応用

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of tetrazole derivatives, including 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole. The compound has been evaluated for its effectiveness against various bacterial and fungal strains.

- In vitro Studies : Research indicates that tetrazole compounds exhibit varying degrees of antibacterial activity. For instance, certain derivatives demonstrated stronger inhibition against Staphylococcus aureus and Escherichia coli compared to standard antibiotics like ampicillin .

| Compound | Target Organism | MIC (μg/mL) | Comparison Drug |

|---|---|---|---|

| This compound | E. coli | 100 | Ampicillin (31) |

| This compound | Pseudomonas aeruginosa | 125 | Penicillin (46) |

Anti-inflammatory Activity

The anti-inflammatory properties of tetrazole derivatives have also been extensively studied. The compound has shown promise in reducing inflammation through various mechanisms.

- Carrageenan-Induced Edema Model : In animal models, this compound exhibited significant anti-inflammatory effects when compared to standard drugs like diclofenac sodium .

| Compound | ED50 (μmol) | Standard Comparison |

|---|---|---|

| This compound | 9.84 | Indomethacin (9.28) |

Antiparasitic Activity

The antiparasitic potential of tetrazole compounds is another area of active research. Studies have shown that these compounds can inhibit the growth of various parasites.

- Amoebicidal Activity : Compounds similar to this compound have been tested against Entamoeba histolytica, showing promising results with low cytotoxicity .

| Compound | IC50 (μM) | Comparison Drug |

|---|---|---|

| This compound | 0.86 | Metronidazole (>55.55) |

Anticancer Activity

The anticancer properties of tetrazoles are gaining attention due to their ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Cell Line Studies : In vitro studies on various cancer cell lines have shown that derivatives of this compound exhibit significant cytotoxicity, with IC50 values comparable to established chemotherapeutics like doxorubicin .

| Cell Line | IC50 (μM) | Reference Drug |

|---|---|---|

| HT-29 | 6.43 | Doxorubicin (2.24) |

| PC-3 | 9.83 | Doxorubicin (3.86) |

特性

IUPAC Name |

5-(4-bromopyrazol-1-yl)-2H-tetrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN6/c5-3-1-6-11(2-3)4-7-9-10-8-4/h1-2H,(H,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQHUMSAWKKOLJE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1C2=NNN=N2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40343448 |

Source

|

| Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

496918-93-5 |

Source

|

| Record name | 5-(4-bromo-1H-pyrazol-1-yl)-1H-tetrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40343448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。